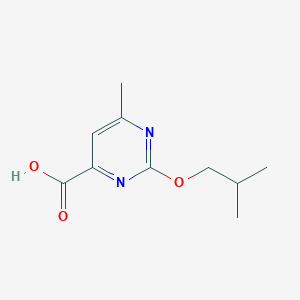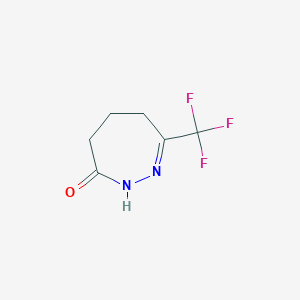
3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis . The reaction conditions often involve visible light irradiation and the use of catalysts like ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and binding selectivity, making it effective in various biochemical pathways . The compound can participate in single-electron-transfer (SET) processes under photoredox catalysis, leading to the generation of reactive intermediates that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in synthetic chemistry.
Trifluoromethyl benzenes: Similar in structure but differ in their reactivity and applications.
Uniqueness
3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one is unique due to its diazepinone ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, making it a versatile compound in various research fields.
Eigenschaften
Molekularformel |
C6H7F3N2O |
|---|---|
Molekulargewicht |
180.13 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-1,4,5,6-tetrahydrodiazepin-7-one |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)4-2-1-3-5(12)11-10-4/h1-3H2,(H,11,12) |
InChI-Schlüssel |
LXCHMQNBQHZTQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NNC(=O)C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



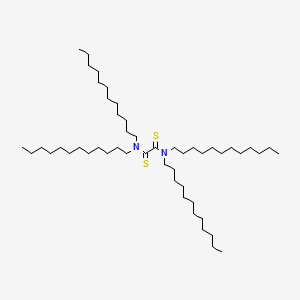

![Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-](/img/structure/B13928444.png)
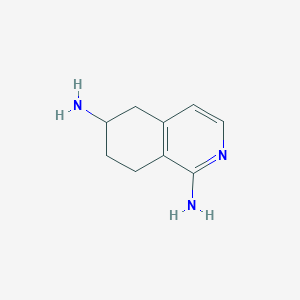

![1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole](/img/structure/B13928453.png)
![Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate](/img/structure/B13928455.png)
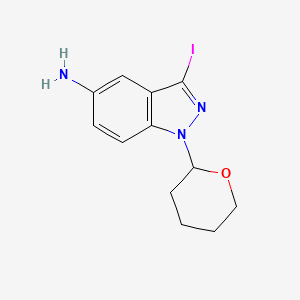
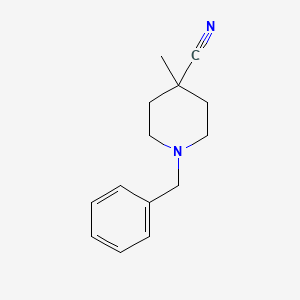
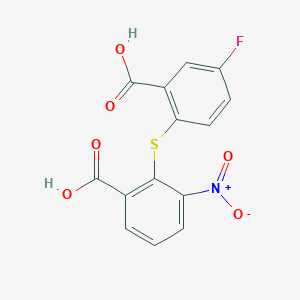

![4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B13928479.png)
